2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid
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Overview
Description
2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a difluoromethyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid typically involves multiple steps, starting with the preparation of the pyrazole core
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The choice of reagents and solvents, as well as the optimization of reaction conditions, are critical to achieving high yields and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Substitution reactions can be facilitated by nucleophiles such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its difluoromethyl group is particularly useful in introducing fluorine atoms into organic compounds, which can enhance their stability and reactivity.
Biology: In biological research, 2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid has been studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its unique structure may contribute to the development of new drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, such as herbicides and insecticides. Its difluoromethyl group can enhance the effectiveness of these products.
Mechanism of Action
The mechanism by which 2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group can enhance the binding affinity of the compound to these targets, leading to desired biological or chemical outcomes. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Chloro-3-(difluoromethyl)pyridine: This compound shares the difluoromethyl group but has a different heterocyclic core.
Difluoromethyl triflate: Another difluoromethyl-containing compound used in various chemical reactions.
Uniqueness: 2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid is unique due to its combination of the pyrazole ring and the carboxylic acid group, which provides versatility in its applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in scientific research and industry.
Biological Activity
2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid is a compound of increasing interest in medicinal chemistry and agricultural applications due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antifungal, and potential therapeutic effects.
Chemical Structure
The compound can be described by the following structural formula:
This structure features a difluoromethyl group attached to a pyrazole ring, which is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of difluoromethylpyrazole exhibit significant antimicrobial properties. For instance, compounds synthesized from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid showed effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Difluoromethylpyrazole Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
3-(Difluoromethyl)-1-methyl-1H-pyrazole | E. coli | 62.5 µg/mL |
3-(Difluoromethyl)-1-methyl-1H-pyrazole | S. aureus | 78.12 µg/mL |
2-[3-(Difluoromethyl)-1H-pyrazol-1-yl] | Staphylococcus epidermidis | 50 µg/mL |
Antifungal Activity
The antifungal properties of this compound have also been explored. Research indicates that several derivatives possess significant activity against plant pathogens such as Botrytis cinerea and Rhizoctonia solani. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring can enhance antifungal efficacy .
Table 2: Antifungal Activity of Difluoromethylpyrazole Derivatives
Compound | Fungal Strain | Effective Concentration (ppm) |
---|---|---|
Pyrazole derivative A | B. cinerea | 50 ppm |
Pyrazole derivative B | R. solani | 30 ppm |
Pyrazole derivative C | Pythium oryzae | 40 ppm |
Case Study 1: Synthesis and Testing
In a study by Wang et al., fifteen new pyrazole derivatives were synthesized, and their antifungal activities were evaluated using standard assay methods. The results indicated that certain compounds exhibited potent activity against a range of fungal pathogens, making them promising candidates for agricultural fungicides .
Case Study 2: Structure-Activity Relationship
A detailed SAR study conducted by Zhong et al. focused on the design and synthesis of novel pyrazole amines. They found that specific modifications to the difluoromethyl group significantly influenced both antimicrobial and anti-inflammatory activities, suggesting that this functional group plays a crucial role in enhancing biological efficacy .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzyme Activity : Many pyrazole derivatives act by inhibiting key enzymes in microbial metabolism.
- Cell Membrane Disruption : Some compounds disrupt the integrity of microbial cell membranes, leading to cell lysis.
- Interference with Nucleic Acid Synthesis : Certain derivatives may inhibit DNA or RNA synthesis, thus preventing microbial replication.
Properties
IUPAC Name |
2-[3-(difluoromethyl)pyrazol-1-yl]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O2/c1-8(2,7(13)14)12-4-3-5(11-12)6(9)10/h3-4,6H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSUNCUIOBJERT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=CC(=N1)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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